molecular formula C13H23N B1595882 2-Tridecenenitrile CAS No. 22629-49-8

2-Tridecenenitrile

Cat. No. B1595882
CAS RN: 22629-49-8
M. Wt: 193.33 g/mol
InChI Key: WKSPQBFDRTUGEF-UHFFFAOYSA-N
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Description

2-Tridecenenitrile is a chemical compound with the molecular formula C13H23N . It has an average mass of 193.328 Da and a monoisotopic mass of 193.183044 Da .


Molecular Structure Analysis

The molecular structure of 2-Tridecenenitrile consists of 13 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom . It has a density of 0.8±0.1 g/cm3, a boiling point of 288.6±9.0 °C at 760 mmHg, and a flash point of 128.7±11.2 °C . The compound has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 10 freely rotating bonds .


Physical And Chemical Properties Analysis

2-Tridecenenitrile has a density of 0.8±0.1 g/cm3, a boiling point of 288.6±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 52.8±3.0 kJ/mol, and it has a flash point of 128.7±11.2 °C . The index of refraction is 1.453, and its molar refractivity is 62.2±0.3 cm3 .

Scientific Research Applications

Biodegradation and Biotransformation of Explosives

Explosives contamination is a significant issue globally. The biodegradation and biotransformation of these toxic compounds are crucial for environmental management. Studies focus on understanding the metabolism of these compounds by microorganisms and plants. Despite the challenges, recent reports provide insights into the biotransformation of major contaminants like 2,4,6-trinitrotoluene, highlighting the potential role of 2-Tridecenenitrile in these processes (Rylott, Lorenz, & Bruce, 2011).

Fluorescence Sensing for Explosive Detection

Developing efficient methods for detecting explosives in aqueous solutions is vital for public safety. Graphitic carbon nitride nanosheets have been used for the fluorescence sensing of explosives like 2,4,6-trinitrophenol (TNP). This approach, based on molecular interactions and the inner filter effect, demonstrates significant selectivity and sensitivity, indicating potential applications for 2-Tridecenenitrile in similar contexts (Rong et al., 2015).

Bonding in Amorphous Carbon Nitride

Research on carbon nitride, including studies on 2-Tridecenenitrile, focuses on understanding the chemical bonding in these materials. Identifying the bonding nature is essential for planning future actions, such as producing crystalline super-hard phases. This research is pivotal in material science, especially for applications involving 2-Tridecenenitrile (Rodil & Muhl, 2004).

Synthesis of Nitrogen-Rich Carbon Nitride Networks

The synthesis of nitrogen-rich carbon nitrides from molecular azide precursors is an area of interest. This process, which involves the thermal decomposition of azides like 2,4,6-triazido-1,3,5-triazine, leads to the production of materials like C3N4 and C3N5. These findings are significant for understanding the role of 2-Tridecenenitrile in producing carbon nitride materials (Gillan, 2000).

Photocatalysis with Graphitic Carbon Nitrides

Graphitic carbon nitride (g-CN) is an emerging photocatalyst for solar energy conversion. Research using 2-Tridecenenitrile-based materials in water splitting and CO2fixation has shown promising results. This research demonstrates that crystalline covalent tri-s-triazine frameworks, which can be derived from 2-Tridecenenitrile, hold significant promise in solar energy applications due to their high stability and photocatalytic activity (Lin, Ou, Zhang, & Wang, 2016).

Catalysis Applications

Graphitic carbon nitride, g-C3N4, has been extensively studied for its catalysis applications. This material, potentially derived from 2-Tridecenenitrile, exhibits unique electron-rich properties and basic surface functionalities. Its use in catalysis includes applications like NO decomposition and photocatalysis, demonstrating the versatility of 2-Tridecenenitrile in various material applications (Zhu, Xiao, Li, & Carabineiro, 2014).

Tribology of Silicon Nitride

The study of silicon nitride's tribology is essential for applications in the automotive and aerospace industry. Understanding the tribochemical reactions and surface modifications of silicon nitride, which can be related to the properties of 2-Tridecenenitrile, is crucial for enhancing the material's tribological and mechanical properties (Dante & Kajdas, 2012).

Nitride Spinels in Engineering and Science

Nitride spinels, characterized by their unique AB2N4 structure, have extensive applications in diverse scientific and engineering fields. The study of these materials, including those related to 2-Tridecenenitrile, provides insights into their electronic characteristics and material properties. This research is significant for developing generic predictive models applicable to nitride spinel structures at large (Pettersson et al., 2008).

Ternary Nitride Coatings in Industrial Applications

Research on ternary nitride-based coatings, which can include compounds like 2-Tridecenenitrile, has revealed their improved tribological, mechanical, and thermal properties compared to binary nitride coatings. These coatings are crucial for reducing friction and wear in industrial applications, enhancing the longevity and performance of various devices (Chauhan & Rawal, 2014).

Safety And Hazards

2-Tridecenenitrile is very toxic to aquatic life with long-lasting effects . It’s recommended to avoid release to the environment and to collect spillage .

properties

IUPAC Name

tridec-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSPQBFDRTUGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047667
Record name 2-Tridecenenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tridecenenitrile

CAS RN

22629-49-8
Record name 2-Tridecenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22629-49-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Tridecenenitrile
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Record name 2-Tridecenenitrile
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Record name 2-Tridecenenitrile
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Record name Tridec-2-enenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
K Bauer, D Garbe, H Surburg - 2008 - books.google.com
Ein duftes Nachschlagewerk! Das Buch bietet einen Überblick über jene Riech-und Aromastoffe, die für die industrielle Produktion sowie für die Geruchs-und Geschmacksrezeption von …
Number of citations: 053 books.google.com
H Surburg, J Panten - 2016 - books.google.com
This 6th edition is thoroughly revised and updated, and now additionally includes all commercially important flavor and fragrance materials that entered the market over the past 10 years…
Number of citations: 807 books.google.com
ROFO EVAPORATING - researchgate.net
In the above-mentioned US. Pat. No. 4,184,099, bodies Which are formed compositions ofVersalon® type polyamide resin containing from about 35% up to about 70% by Weight of …
Number of citations: 0 www.researchgate.net
H Surburg, J Panten - docspike.com
The Authors Dr. Horst Surburg Symrise GmbH & C. KG RD Synthesis Muhlenfeldstr. 1 37603 Holzminden Dr. Johannes Panten Symrise GmbH & C. KG RD Synthesis Muhlenfeldstr. 1 …
Number of citations: 0 docspike.com
YH Hui, N Dayan, L Kromidas - Wiley Online Library
The number of synthetically produced fragrance and flavor chemicals has since expanded continually as a result of the systematic investigation of essential oils and fragrance …
Number of citations: 0 onlinelibrary.wiley.com
FM Cowen - The Journal of Organic Chemistry, 1955 - ACS Publications
The successful addition of cyanogen halides to alkenes has recently been reported in the patentliterature (l). 1 Thereaction products were 3-halonitriles (II), 2-alkenenitriles (III), and …
Number of citations: 11 pubs.acs.org
H Surburg, J Panten, H Ziegler, P Kraft, KAD Swift… - airfreshenerlawsuitdotcom …
All books published by Wiley-VCH are carefully produced. Nevertheless, authors, editors, and pub-lisher do not warrant the information contained in these books, including this book, to …
S Cremonese - 2016 - dspace.unive.it
Le fragranze, naturali e sintetiche, sono ubiquitarie nella vita di ogni giorno. Un esempio significativo della loro imponente diffusione è fornito dai prodotti per la cura personale (PCPs). …
Number of citations: 0 dspace.unive.it

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